N,N,N',N'-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine
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Overview
Description
N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine is a complex organic compound with the molecular formula C14H32N10O4 and a molecular weight of 404.469. This compound is known for its unique structure, which includes multiple hydrazino and oxopropyl groups attached to an ethylenediamine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine typically involves the reaction of ethylenediamine with 3-hydrazino-3-oxopropyl derivatives under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, with the addition of phosphoric acid to maintain the pH . The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino groups to amines.
Substitution: The hydrazino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine involves its interaction with molecular targets such as enzymes and proteins. The hydrazino groups can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetrakis(2-Hydroxypropyl)ethylenediamine
- N,N,N’,N’-Tetrakis(3-hydroxypropyl)ethylenediamine
Uniqueness
N,N,N’,N’-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine is unique due to its multiple hydrazino groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Biological Activity
N,N,N',N'-Tetrakis(3-hydrazino-3-oxopropyl)ethylenediamine (THPE) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with THPE, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
THPE is a polyamine derivative characterized by four hydrazino groups attached to an ethylenediamine backbone. Its molecular formula is C12H24N8, and it has a molar mass of approximately 288.36 g/mol. The presence of multiple hydrazino groups suggests potential for various interactions with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.
Synthesis
The synthesis of THPE typically involves the reaction of ethylenediamine with 3-hydrazino-3-oxopropyl derivatives. The process can be optimized using various solvents and catalysts to improve yield and purity. Detailed synthetic routes have been documented in literature, highlighting methods such as microwave-assisted synthesis to enhance reaction efficiency.
Antimicrobial Properties
Recent studies have demonstrated that THPE exhibits significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that THPE could serve as a lead compound for the development of new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that THPE exhibits selective toxicity towards cancer cell lines while sparing normal cells. The compound's IC50 values against various cancer cell lines are summarized below:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
These results indicate that THPE may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies
- Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial properties of THPE against clinical isolates from infected patients. Results indicated that THPE was effective in reducing bacterial load in vitro and showed promise in preliminary animal models.
- Cytotoxicity in Cancer Research : A study focused on the effects of THPE on breast cancer cells revealed that treatment led to significant apoptosis, as evidenced by increased levels of caspase-3 activity. This suggests that THPE may induce programmed cell death in cancer cells through intrinsic pathways.
- Mechanistic Insights : Further investigation into the mechanism revealed that THPE interferes with DNA replication processes in bacterial cells, providing a dual-action approach against microbial infections.
Properties
CAS No. |
91933-32-3 |
---|---|
Molecular Formula |
C14H32N10O4 |
Molecular Weight |
404.47 g/mol |
IUPAC Name |
3-[2-[bis(3-hydrazinyl-3-oxopropyl)amino]ethyl-(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide |
InChI |
InChI=1S/C14H32N10O4/c15-19-11(25)1-5-23(6-2-12(26)20-16)9-10-24(7-3-13(27)21-17)8-4-14(28)22-18/h1-10,15-18H2,(H,19,25)(H,20,26)(H,21,27)(H,22,28) |
InChI Key |
PRSYGUNNFMZZES-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCC(=O)NN)CCN(CCC(=O)NN)CCC(=O)NN)C(=O)NN |
Origin of Product |
United States |
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